3-(1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-3-1-2-11(8-12)4-5-14(20)18-7-6-13(9-18)19-15(21)10-23-16(19)22/h1-3,8,13H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWKGHSLAGSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a diester.
Introduction of the 3-Chlorophenyl Group: This step involves the acylation of the pyrrolidine ring with 3-chlorophenylpropanoic acid or its derivatives under conditions such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with an appropriate reagent such as phosgene or its derivatives to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The 3-chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, 3-(1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may have potential as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and reactions could also provide insights into the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound could influence signaling pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Structural Analog 1: Oxadiazole-Pyrrolidine Derivatives
Example Compounds :
- 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Key Comparisons :
Implications :
- The oxadiazole core in analogs 1a/1b lacks the dual carbonyl groups of oxazolidinedione, reducing hydrogen-bonding capacity.
Structural Analog 2: Methoxy-Substituted Oxazolidinediones
Example Compound :
- (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione
Key Comparisons :
Implications :
- Methoxy groups in the analog improve aqueous solubility but may reduce membrane permeability compared to the chloro-substituted target compound.
Structural Analog 3: Pyrrolo[2,3-d]pyrimidine-diones
Example Compound :
- 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
Key Comparisons :
| Feature | Target Compound | Pyrrolo-pyrimidine-dione Analog |
|---|---|---|
| Core Structure | Monocyclic oxazolidinedione | Bicyclic pyrrolo-pyrimidine-dione |
| Substituents | Chlorophenylpropanoyl | Methoxybenzyl, phenyl, and naphthoquinone |
| Complexity | Moderate | High (polycyclic with multiple substituents) |
Implications :
- The bicyclic core in the analog may enhance structural rigidity and binding affinity but complicates synthesis.
- The naphthoquinone moiety introduces redox activity, absent in the target compound .
Biological Activity
3-(1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, with the CAS number 2034297-53-3, is a synthetic compound that belongs to the oxazolidine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 336.77 g/mol
- Structure : The compound features a pyrrolidine ring and an oxazolidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chlorophenyl group is thought to enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Certain derivatives have shown promising antibacterial properties against both gram-positive and gram-negative bacteria. The oxazolidine structure is known for its role in inhibiting bacterial protein synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected require further investigation.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
- Antibacterial Study : A study conducted on related oxazolidine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of protein synthesis via binding to the bacterial ribosome.
- Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) indicated that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
Research Findings
Recent research has focused on optimizing the structure of oxazolidine derivatives to enhance their pharmacological profiles. For instance, modifications at the pyrrolidine ring have been shown to significantly affect both potency and selectivity against various biological targets.
Table 2: Structure-Activity Relationship (SAR) Insights
Q & A
Basic: What are the common synthetic routes for 3-(1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine ring, often via cyclization of a propanoyl-substituted precursor under controlled pH and temperature (e.g., using triethylamine as a base in dichloromethane or ethanol) .
- Step 2 : Introduction of the 3-chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Step 3 : Cyclization to form the oxazolidine-2,4-dione core using reagents such as phosgene equivalents (e.g., carbonyl diimidazole) under inert atmospheres .
Key reagents include triethylamine, dichloromethane, and temperature control (0–5°C for sensitive intermediates) .
Basic: What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration. For example, aryl protons in the 3-chlorophenyl group resonate at δ 7.25–7.45 ppm, while oxazolidine-dione carbonyl carbons appear at ~160–165 ppm .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ ion at calculated m/z) .
- X-ray Diffraction : For crystallographic validation of the planar oxazolidine-2,4-dione core and pyrrolidine ring geometry .
Advanced: How can researchers optimize low yields during cyclization to form the oxazolidine-2,4-dione ring?
Low yields in cyclization steps (e.g., <50%) often arise from competing side reactions or incomplete ring closure. Strategies include:
- Catalyst Optimization : Use of MgO or K₂CO₃ to enhance reaction rates and selectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 20–30% via uniform heating .
- Solvent Screening : Polar aprotic solvents like DMF stabilize intermediates, while dichloromethane minimizes by-products .
Advanced: What mechanistic insights explain its biological activity?
The compound’s bioactivity likely stems from:
- Enzyme Inhibition : The oxazolidine-2,4-dione core mimics transition states in enzyme active sites, such as human leukocyte elastase (HLE), with IC₅₀ values <10 µM .
- Receptor Interactions : The 3-chlorophenyl group enhances lipophilicity, improving binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs) .
- Synergistic Effects : The pyrrolidine ring’s rigidity and propanoyl linker optimize spatial orientation for target engagement .
Advanced: How should contradictory data on reaction outcomes be resolved?
Discrepancies in synthetic results (e.g., varying yields or by-products) arise from:
- Condition Sensitivity : Small temperature fluctuations (±5°C) during acylation alter regioselectivity .
- Catalyst Purity : Impure AlCl₃ (e.g., <99%) may favor undesired Friedel-Crafts alkylation over acylation .
- Methodology : Microwave vs. conventional heating can lead to divergent reaction pathways (e.g., open-chain vs. cyclized products) .
Resolution : Replicate experiments with strict condition control and validate intermediates via LC-MS at each step .
Advanced: What strategies mitigate instability of the oxazolidine-2,4-dione core under acidic conditions?
The oxazolidine-2,4-dione ring is prone to hydrolysis in acidic media. Mitigation approaches include:
- Protecting Groups : Temporarily mask the dione with tert-butyldimethylsilyl (TBS) groups during acidic steps .
- Buffered Conditions : Use pH-stabilized solvents (e.g., phosphate buffer at pH 7.4) during biological assays .
- Storage : Lyophilize the compound and store under argon at –20°C to prevent moisture-induced degradation .
Basic: What are the compound’s key physicochemical properties?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in water (<0.1 mM) due to the hydrophobic 3-chlorophenyl group .
- Melting Point : ~204–206°C (determined via differential scanning calorimetry) .
- LogP : Predicted ~2.8 (Schrödinger software), indicating moderate membrane permeability .
Advanced: How does the 3-chlorophenyl substituent influence structure-activity relationships (SAR)?
- Electron-Withdrawing Effect : The Cl atom enhances electrophilicity of the propanoyl group, improving covalent binding to cysteine residues in target enzymes .
- Steric Effects : Ortho-substitution on the phenyl ring reduces steric hindrance, optimizing binding to flat enzyme pockets (e.g., kinase active sites) .
- Meta vs. Para Substitution : Meta-Cl (as in this compound) shows 3-fold higher HLE inhibition than para-Cl analogues due to better π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
